molecular formula C14H21NO5S B11819734 2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate

2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate

Cat. No.: B11819734
M. Wt: 315.39 g/mol
InChI Key: KDVCCZBVCFIZMV-ZDUSSCGKSA-N
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Description

2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate is a complex organic compound that features a sulfonyloxyethyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate typically involves the reaction of 4-methylphenylsulfonyl chloride with an appropriate amino acid ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H21NO5S

Molecular Weight

315.39 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyloxyethyl (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C14H21NO5S/c1-10(2)13(15)14(16)19-8-9-20-21(17,18)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9,15H2,1-3H3/t13-/m0/s1

InChI Key

KDVCCZBVCFIZMV-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC(=O)[C@H](C(C)C)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC(=O)C(C(C)C)N

Origin of Product

United States

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